molecular formula C20H22N2O4 B2884902 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide CAS No. 1260630-35-0

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide

Cat. No.: B2884902
CAS No.: 1260630-35-0
M. Wt: 354.406
InChI Key: VJRZSZOWGBWVLN-UHFFFAOYSA-N
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Description

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group, two methoxy groups on the phenyl ring, and an ethoxy group on another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dimethoxybenzaldehyde, which undergoes a Knoevenagel condensation with malononitrile to form 2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile. This intermediate is then subjected to a Michael addition with 2-ethoxyaniline, followed by cyclization and amide formation to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or acetonitrile, and catalysts like piperidine or triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The methoxy and ethoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The specific pathways and targets depend on the biological context and the intended application.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-methoxyphenyl)propanamide
  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-hydroxyphenyl)propanamide
  • 2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-chlorophenyl)propanamide

Uniqueness

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the cyano group and the methoxy groups on the phenyl ring also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-26-18-8-6-5-7-17(18)22-20(23)15(13-21)11-14-9-10-16(24-2)12-19(14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRZSZOWGBWVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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